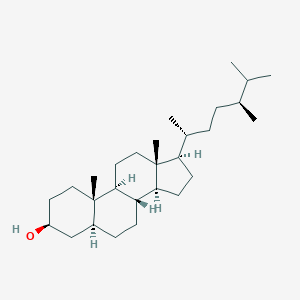
2,3-Dichloro-6-nitrobenzonitrile
Vue d'ensemble
Description
2,3-Dichloro-6-nitrobenzonitrile is an organic compound with the molecular formula Cl₂C₆H₂(NO₂)CN and a molecular weight of 217.01 g/mol . It is a beige solid that is slightly soluble in chloroform and ethyl acetate . This compound is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2,3-Dichloro-6-nitrobenzonitrile is used in various scientific research applications. It serves as a starting reagent for the synthesis of ethyl (2-amino-5,6-dichlorobenzyl)glycinate, which is used in medicinal chemistry . Additionally, it is employed in the synthesis of anagrelide, a drug used to treat essential thrombocythemia . The compound’s unique chemical properties make it valuable in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
Target of Action
2,3-Dichloro-6-nitrobenzonitrile is primarily used as an intermediate in the synthesis of anagrelide . Anagrelide is a drug used to treat essential thrombocytosis (an overproduction of blood platelets). Therefore, the primary targets of this compound are likely the biochemical pathways involved in platelet production.
Pharmacokinetics
Its pharmacokinetic properties would be critical in determining its bioavailability and overall effectiveness as an intermediate in drug synthesis .
Méthodes De Préparation
2,3-Dichloro-6-nitrobenzonitrile can be synthesized from 4-nitro-1,2,3-trichlorobenzene . One common method involves the reaction of 1,2,3-trichloro-4-nitrobenzene with copper cyanide in dimethylformamide (DMF) at 155°C for 2 hours . The reaction mixture is then cooled to room temperature, and a solution of ferric chloride hexahydrate, concentrated hydrochloric acid, and water is added. The mixture is heated to 65°C for 20 minutes to complete the reaction .
Analyse Des Réactions Chimiques
2,3-Dichloro-6-nitrobenzonitrile undergoes various chemical reactions, including nucleophilic substitution and reduction . Common reagents used in these reactions include pyrrolidine and dimethylformamide . For example, when this compound is reacted with pyrrolidine in dimethylformamide, it forms 2-chloro-6-nitro-3-pyrrolidinobenzonitrile . This compound can also be reduced to form different amines and other derivatives .
Comparaison Avec Des Composés Similaires
2,3-Dichloro-6-nitrobenzonitrile is similar to other nitrobenzonitrile compounds, such as 2-chloro-5-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile . its unique structure, with two chlorine atoms and a nitro group, provides distinct reactivity and applications . This makes it particularly useful in specific synthetic pathways where other compounds may not be as effective .
Propriétés
IUPAC Name |
2,3-dichloro-6-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDRMZYAXQLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371087 | |
| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112-22-3 | |
| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichloro-6-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Dichloro-6-nitrobenzonitrile in the synthesis of Anagrelide Hydrochloride?
A1: this compound serves as a crucial starting material in the synthesis of Anagrelide Hydrochloride []. The process involves a series of reactions starting with the nitration of 2,3-dichlorobenzaldehyde to yield this compound. This compound then undergoes several transformations, including reduction, cyclization, and salt formation, ultimately leading to the production of Anagrelide Hydrochloride, a known platelet aggregation inhibitor.
Q2: Can you elaborate on the synthesis of this compound as described in the provided research?
A2: One of the papers focuses specifically on a simplified method for synthesizing this compound [, ]. While the exact details require referring to the source, the paper likely explores a more efficient and potentially cost-effective route compared to previous methods. This is important for large-scale production of Anagrelide Hydrochloride and potentially other compounds that utilize this compound as a building block.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-FLUOROPHENYL)METHYLENE]-2-METHYL-5(4H)-OXAZOLONE](/img/structure/B29848.png)


![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)








